N-(2-fluorobenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine
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Overview
Description
N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine typically involves the reaction of 2-fluorobenzenesulfonyl chloride with N’-[2-(2-methoxyphenyl)ethyl]guanidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The guanidine moiety can interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine
- N-(2-bromobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine
- N-(2-fluorobenzenesulfonyl)-N’-[2-(2-hydroxyphenyl)ethyl]guanidine
Uniqueness
N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-14-8-4-2-6-12(14)10-11-19-16(18)20-24(21,22)15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFXYYMYSXUMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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